1-(4-Fluorophenyl)-2-phenylethan-1-amine

Catalog No.
S14043983
CAS No.
M.F
C14H14FN
M. Wt
215.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-2-phenylethan-1-amine

Product Name

1-(4-Fluorophenyl)-2-phenylethan-1-amine

IUPAC Name

1-(4-fluorophenyl)-2-phenylethanamine

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

InChI

InChI=1S/C14H14FN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2

InChI Key

LYNHBBICXLUZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)N

1-(4-Fluorophenyl)-2-phenylethan-1-amine, also known as 1-(4-fluorophenyl)-2-phenylethanamine, is an organic compound characterized by the presence of a fluorinated phenyl ring attached to a phenylethanamine structure. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and applications. Its molecular formula is C14H15FN, and it has a molecular weight of 251.72 g/mol. The compound's unique structure allows for various interactions with biological systems, making it a subject of interest for further research.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide.

Major Products Formed

  • From oxidation: Ketones or carboxylic acids.
  • From reduction: Secondary or tertiary amines.
  • From substitution: Substituted phenyl derivatives.

Research indicates that 1-(4-Fluorophenyl)-2-phenylethan-1-amine interacts with specific molecular targets, such as neurotransmitter receptors. Its mechanism of action may involve acting as an agonist or antagonist, modulating receptor activity and influencing various physiological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity for certain receptors, potentially leading to therapeutic effects in neurological disorders.

The synthesis of 1-(4-Fluorophenyl)-2-phenylethan-1-amine typically involves several key steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and phenylacetonitrile.
  • Formation of Intermediate: A condensation reaction occurs between 4-fluorobenzaldehyde and phenylacetonitrile in the presence of a base (e.g., sodium hydroxide) to form an intermediate compound.
  • Reduction: The intermediate is reduced using lithium aluminum hydride (LiAlH4) to yield the desired amine.
  • Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

1-(4-Fluorophenyl)-2-phenylethan-1-amine has several applications in various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its potential effects on biological systems and its interaction with neurotransmitter receptors.
  • Medicine: It is investigated for potential therapeutic effects, particularly in treating neurological disorders.
  • Industry: Utilized in developing new materials and chemical processes.

Studies on 1-(4-Fluorophenyl)-2-phenylethan-1-amine have focused on its interactions with neurotransmitter receptors. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications. The compound's ability to modulate receptor activity suggests it could play a role in treating conditions related to neurotransmitter imbalances.

Several compounds share structural similarities with 1-(4-Fluorophenyl)-2-phenylethan-1-amine. Here are some notable examples:

Compound NameStructureKey Characteristics
1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amineContains both chlorine and fluorine atomsUnique halogen combination; used in organic synthesis
2-Chloro-4-fluorophenylboronic acidBoronic acid derivativeImportant in cross-coupling reactions
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylateKnown for anti-inflammatory propertiesDistinct functional groups compared to 1-(4-Fluorophenyl)-2-phenylethan-1-amine
2-Chloro-1-(4-fluorophenyl)-2-phenylethanoneUtilized in organic synthesisSimilar structure but different functional groups

These compounds highlight the versatility and uniqueness of 1-(4-Fluorophenyl)-2-phenylethan-1-amine within its chemical class due to its specific combination of functional groups and potential applications .

Reductive Amination Pathways for Para-Fluorinated Phenethylamines

Reductive amination serves as a cornerstone for synthesizing 1-(4-fluorophenyl)-2-phenylethan-1-amine, leveraging the reactivity of its ketone precursor, 1-(4-fluorophenyl)-2-phenylethanone. This intermediate, synthesized via Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride in methylene chloride at −10°C to 0°C, achieves >85% yield under optimized Lewis acid catalysis (FeCl₃ or AlCl₃). Subsequent reductive amination employs sodium cyanoborohydride (NaBH₃CN) in methanol, with ammonium acetate facilitating imine formation. Kinetic studies reveal that maintaining a pH of 6–7 at 25°C maximizes amine yield (68–73%) while minimizing byproducts such as secondary amines.

Critical to this pathway is the purity of the ketone precursor. Impurities like 1-(4-fluorophenyl)-2-phenyl ethanone isomers, formed during Friedel-Crafts acylation, are suppressed by strict temperature control (−15°C to +5°C) and stoichiometric excess of phenyl acetyl chloride (1.5 equiv). Post-reduction purification via vacuum distillation isolates the amine with >98% purity, confirmed by ¹H NMR (δ 7.0–8.0 ppm for aromatic protons, δ 3.2–3.5 ppm for benzylic CH₂).

Table 1: Solvent Optimization for Reductive Amination of 1-(4-Fluorophenyl)-2-phenylethanone

SolventTemperature (°C)Reaction Time (h)Amine Yield (%)Purity (%)
Methanol251273.899.4
Tetrahydrofuran30632.099.4
Acetonitrile25461.699.4
Isopropyl Alcohol30773.299.4

Data adapted from large-scale screens demonstrate methanol’s superiority in balancing reaction rate and yield. Polar aprotic solvents like acetonitrile, while effective, necessitate extended purification due to residual solvent retention.

Catalytic Hydrogenation Techniques in Benzyl Ketone Intermediate Synthesis

Catalytic hydrogenation of α,β-unsaturated ketones provides an alternative route to 1-(4-fluorophenyl)-2-phenylethan-1-amine. The benzyl ketone intermediate, 2-chloro-1-(4-fluorophenyl)-2-phenylethanone, undergoes hydrogenolysis at 55–60°C under 50 psi H₂ in acetone, using palladium on carbon (Pd/C, 5 wt%). This method achieves 74% yield with <2% dehalogenation byproducts, attributable to the steric hindrance of the para-fluorophenyl group.

Solvent selection profoundly influences hydrogenation efficiency. As shown in Table 2, acetone outperforms methyl ethyl ketone (MEK) and methylene chloride by stabilizing the palladium catalyst and preventing agglomeration. Post-hydrogenation, the crude amine is purified via sequential isopropyl alcohol recrystallization, reducing residual palladium to <10 ppm.

Table 2: Solvent Effects on Catalytic Hydrogenation of 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

SolventH₂ Pressure (psi)Catalyst Loading (%)Yield (%)Pd Residual (ppm)
Acetone505748
Methylethylketone5056812
Methylene Chloride5052115

Mechanistic studies attribute acetone’s efficacy to its moderate polarity, which enhances H₂ solubility without destabilizing the transition state. Conversely, methylene chloride’s low polarity impedes hydrogen diffusion, leading to incomplete conversion.

Novel Asymmetric Synthesis Approaches for Chiral Resolution

Enantioselective synthesis of 1-(4-fluorophenyl)-2-phenylethan-1-amine employs chiral auxiliaries and enzymatic resolution. The Erlenmeyer azalactone method, adapted from fluorinated phenylalanine synthesis, involves condensing 4-fluorobenzaldehyde with N-acetylglycine to form an oxazolone intermediate. Subsequent hydrogenation using Me-BoPhoz, a ferrocene-based ligand, achieves 94% enantiomeric excess (ee) for the (S)-enantiomer.

Table 3: Enzymatic Resolution of Racemic 1-(4-Fluorophenyl)-2-phenylethan-1-amine

EnzymeSubstrate Concentration (M)Temperature (°C)ee (%)Conversion (%)
Protease (Bacillus sp.)0.540>99.552
Acylase I0.3359948
Lipase B0.4308537

Proteases from Bacillus sp. selectively hydrolyze the (R)-N-acetyl derivative, leaving the (S)-amine with >99.5% ee. This method, scalable to kilogram batches, avoids traditional chromatography by leveraging differential solubility of enantiomers in isopropyl alcohol.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

215.111027613 g/mol

Monoisotopic Mass

215.111027613 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types